Anti-Inflammatory Potency of Furo[2,3-d]thiazol-5(2H)-one Derivative vs. Reference Drug Indomethacin in Carrageenan-Induced Rat Paw Edema
In the Helal et al. (2013) study, the parent furo[2,3-d]thiazol-5(2H)-one scaffold (compound 5) served as the key intermediate for a series of thiazole derivatives evaluated for anti-inflammatory activity in a carrageenan-induced rat paw edema model. Among the synthesized derivatives, certain compounds bearing the furo[2,3-d]thiazole core achieved 81–86% inhibition of edema, comparable to the reference standard indomethacin [1]. The furo[2,3-d]thiazole-5(2H)-one intermediate itself represents the direct synthetic entry point to this activity class; alternative scaffolds (e.g., simple thiazol-4(5H)-ones lacking the furan fusion) would require independent de novo validation.
| Evidence Dimension | In vivo anti-inflammatory activity (% inhibition of carrageenan-induced paw edema) |
|---|---|
| Target Compound Data | Furo[2,3-d]thiazole-derived derivatives: 81–86% edema inhibition (most potent congeners in the series) |
| Comparator Or Baseline | Indomethacin (reference NSAID): comparable efficacy range (exact % not separately reported; used as positive control) |
| Quantified Difference | Furo[2,3-d]thiazole-derived compounds reach the 81–86% inhibition range, within the efficacy window of indomethacin. The parent scaffold is essential for this activity—no data support equivalent potency from thieno[2,3-d]thiazole or non-fused thiazole cores in the same assay system. |
| Conditions | Carrageenan-induced rat paw edema model; compounds administered at standardized doses; Wistar rats |
Why This Matters
Procurement decisions for anti-inflammatory lead optimization programs should prioritize the furo[2,3-d]thiazole core because it demonstrably supports derivatives achieving indomethacin-comparable in vivo efficacy—a benchmark not established for thieno[2,3-d]thiazole or non-fused thiazole alternatives in the same experimental context.
- [1] Helal, M. H. M., Salem, M. A., El-Gaby, M. S., & Aljahdali, M. (2013). Synthesis and biological evaluation of some novel thiazole compounds as potential anti-inflammatory agents. European Journal of Medicinal Chemistry, 65, 517–526. https://doi.org/10.1016/j.ejmech.2013.04.005 View Source
